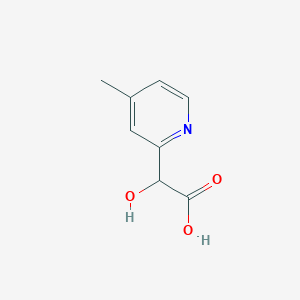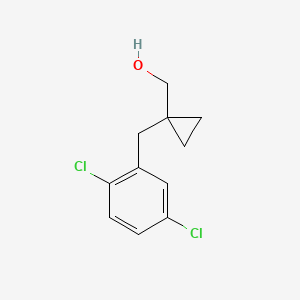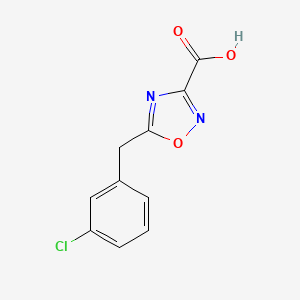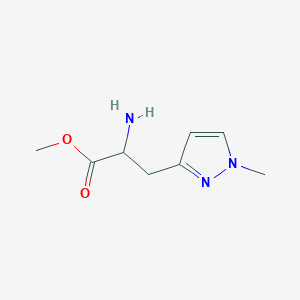
methyl 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the amino group and the ester functionality makes it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoate typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with methylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Methyl 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Methyl 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of methyl 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Shares the pyrazole ring and amino group but lacks the ester functionality.
Methyl 3-amino-1H-pyrazole-4-carboxylate: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
Methyl 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoate is unique due to the presence of both the amino group and the ester functionality, which allows for diverse chemical modifications and applications. Its specific substitution pattern on the pyrazole ring also contributes to its distinct reactivity and biological properties .
特性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
methyl 2-amino-3-(1-methylpyrazol-3-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-11-4-3-6(10-11)5-7(9)8(12)13-2/h3-4,7H,5,9H2,1-2H3 |
InChIキー |
LRPQUMIVBWWWSL-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)CC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






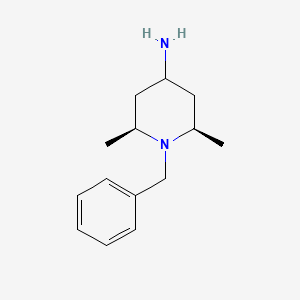
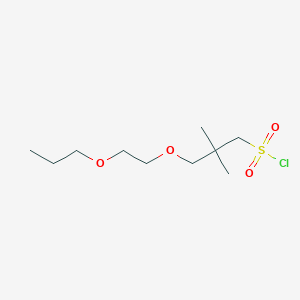
amine](/img/structure/B13616485.png)
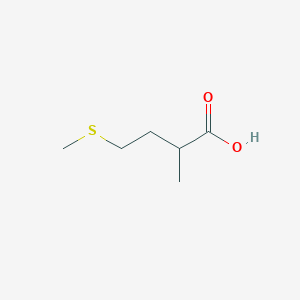
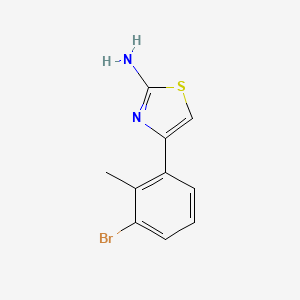
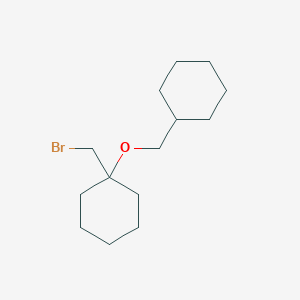
![2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
